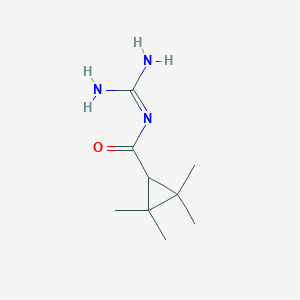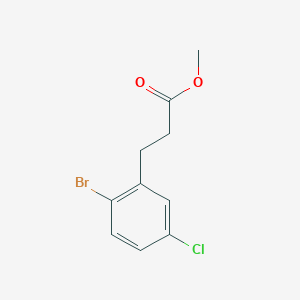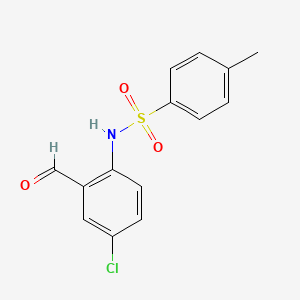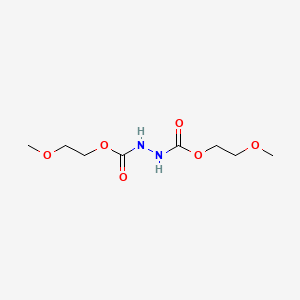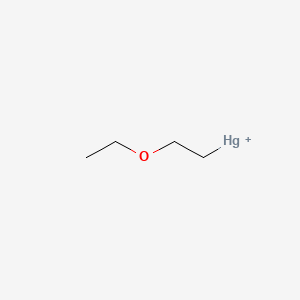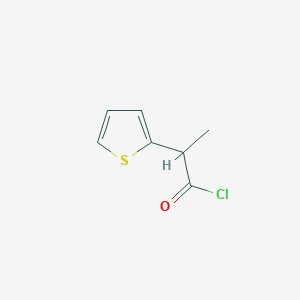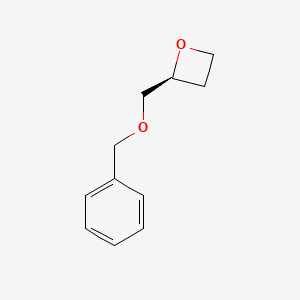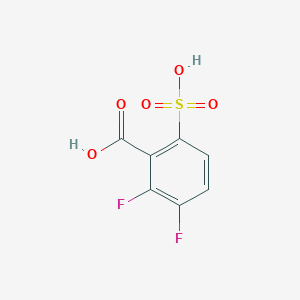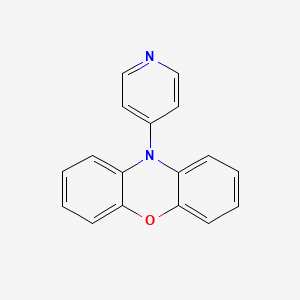
4-Thiocyanatopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiocyanatopyridine is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to the fourth position of a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanatopyridine typically involves the thiocyanation of pyridine derivatives. One common method is the reaction of 4-chloropyridine with potassium thiocyanate in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures. The general reaction scheme is as follows:
4-Chloropyridine+KSCNCu catalystthis compound+KCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Thiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can yield thiol or amine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-aminopyridine or 4-hydroxypyridine derivatives.
Oxidation: Formation of 4-sulfonylpyridine derivatives.
Reduction: Formation of 4-thiopyridine or 4-aminopyridine derivatives.
Applications De Recherche Scientifique
4-Thiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Thiocyanatopyridine involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
- 2-Thiocyanatopyridine
- 3-Thiocyanatopyridine
- 4-Thiocyanatobenzene
Comparison: 4-Thiocyanatopyridine is unique due to the position of the thiocyanate group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to 2-Thiocyanatopyridine and 3-Thiocyanatopyridine, the 4-position provides distinct steric and electronic properties, making it suitable for specific applications. Additionally, the pyridine ring offers different chemical behavior compared to benzene derivatives like 4-Thiocyanatobenzene.
Propriétés
Formule moléculaire |
C6H4N2S |
|---|---|
Poids moléculaire |
136.18 g/mol |
Nom IUPAC |
pyridin-4-yl thiocyanate |
InChI |
InChI=1S/C6H4N2S/c7-5-9-6-1-3-8-4-2-6/h1-4H |
Clé InChI |
PLLAPNIGIYIKNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)
